tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-methyl-2,5-diaza-bicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazabicycloheptane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Lacks the methyl group, which may affect its reactivity and binding properties.
(1S,4S)-tert-Butyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-3-carboxylate: Differing position of the carboxylate group, which can influence its chemical behavior.
Uniqueness
The presence of both the tert-butyl and methyl groups in tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate contributes to its unique steric and electronic properties, making it distinct from other similar compounds. These features can enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-5-9(13)6-12(8)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
VYYZBKDBMOBMBG-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.